N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,4-dimethylphenyl group and a 5-methyltriazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide typically involves a multi-step process:
Formation of 2,4-dimethylphenylamine: This can be achieved through the nitration of 2,4-dimethylbenzene followed by reduction.
Synthesis of 5-methyltriazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 2,4-dimethylphenylamine with 4-(5-methyltriazol-1-yl)benzoic acid using coupling agents like carbodiimides under controlled conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale nitration and reduction: Using continuous flow reactors to produce 2,4-dimethylphenylamine.
Automated cyclization: For the synthesis of 5-methyltriazole.
High-efficiency coupling: Utilizing advanced coupling agents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary, but typical reagents include halogens, acids, or bases depending on the desired substitution.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Similar structure but different triazole substitution.
N-(2,4-dimethylphenyl)-4-(4-methyltriazol-1-yl)benzamide: Different position of the methyl group on the triazole ring.
Uniqueness
N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-4-9-17(13(2)10-12)20-18(23)15-5-7-16(8-6-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYIGOCODUHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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